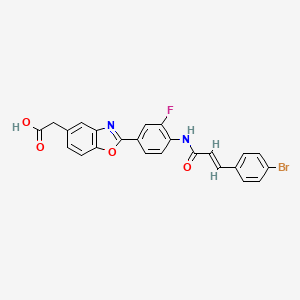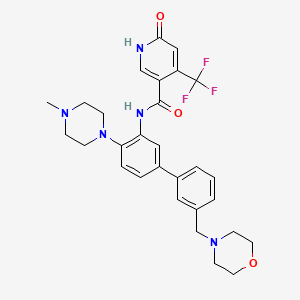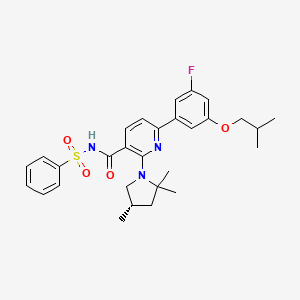
Ilk-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ilk-IN-1, also known as OSU-T315, is a small molecule inhibitor of integrin-linked kinase. Integrin-linked kinase is a multifunctional protein involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. It plays a crucial role in various cellular processes, including proliferation, survival, differentiation, migration, invasion, and angiogenesis .
Wissenschaftliche Forschungsanwendungen
Ilk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of integrin-linked kinase in various chemical pathways and reactions.
Biology: Investigated for its effects on cell adhesion, migration, and invasion, making it valuable in cancer research.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated integrin-linked kinase activity, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting integrin-linked kinase.
Wirkmechanismus
Target of Action
Ilk-IN-1 primarily targets the Integrin-Linked Kinase (ILK) . ILK is a multifunctional molecular actor involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth . It plays a crucial role in cellular processes including proliferation, survival, differentiation, migration, invasion, and angiogenesis .
Mode of Action
This compound interacts with ILK, which functions as a signal transductor and a scaffold protein. This interaction facilitates further protein recruitment within the ILK–PINCH–Parvin complex . Although initially classified as a serine/threonine-protein kinase, the catalytical activity of ILK is now questioned, leaving the exact molecular mechanism of signal transduction by ILK unsolved .
Biochemical Pathways
ILK is involved in the regulation of several biochemical pathways. It has been implicated in the regulation of anchorage-dependent cell growth and survival, cell-cycle progression, epithelial–mesenchymal transition (EMT), invasion, migration, cell motility, contraction, vascular development, and tumor angiogenesis . Downstream targets of ILK include Akt, Rictor, GSK3β, β-catenin, MYPT-1 in the Hippo pathway, and myosin light chain (MLC) .
Result of Action
The action of this compound on ILK results in various molecular and cellular effects. ILK is involved in crucial cellular processes including proliferation, survival, differentiation, migration, invasion, and angiogenesis . Dysregulation of ILK underlies the pathogenesis of various diseases, including pro-oncogenic activity in tumorigenesis .
Biochemische Analyse
Biochemical Properties
Ilk-IN-1 interacts with integrins, facilitating further protein recruitment within the ILK–PINCH–Parvin complex . It was initially classified as a serine/threonine-protein kinase, but its catalytical activity is now questioned due to structural and functional issues .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the activity of this compound in cancerous cells is often oncogenic and associated with malignant properties, such as uncontrolled cell cycle progression and evasion from senescence .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of signal transduction by this compound remains unsolved .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, substantial preclinical evidence has indicated that inhibition of this compound correlates with cytotoxic/cytostatic cellular effects, delayed tumor growth in animal models of cancer, and inhibition of angiogenesis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It localizes to multiple sites, including the cytoplasm, focal adhesion complexes that mediate cell adhesion to extracellular substrates, as well as cell-cell junctions in epidermal keratinocytes .
Subcellular Localization
This compound’s subcellular localization and any effects on its activity or function are crucial to understanding its role. It has been primarily detected at focal adhesion (FA) sites , confirmed by co-localization with focal adhesion markers like vinculin and paxillin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ilk-IN-1 involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:
Formation of Core Structure: This step involves the construction of the core chemical structure through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, selectivity, and solubility. This may involve reactions like alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods. The use of automated reactors and continuous flow chemistry can enhance efficiency and reproducibility in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ilk-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
OSU-T315: Another integrin-linked kinase inhibitor with similar properties and applications.
GSK-3 Inhibitors: Compounds that inhibit glycogen synthase kinase-3, which is a downstream target of integrin-linked kinase.
Akt Inhibitors: Compounds that directly inhibit protein kinase B, another downstream target of integrin-linked kinase.
Uniqueness
Ilk-IN-1 is unique in its high specificity and potency as an integrin-linked kinase inhibitor. Its ability to disrupt multiple signaling pathways involved in cell survival and proliferation makes it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-methyl-3-[1-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUPSVATJKTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
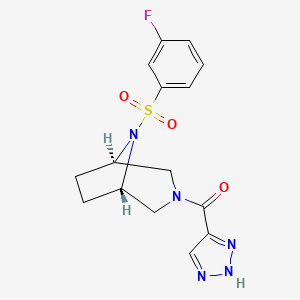
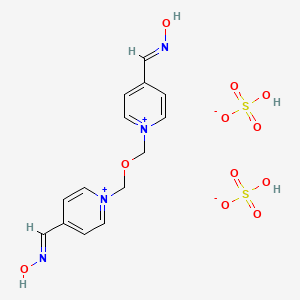
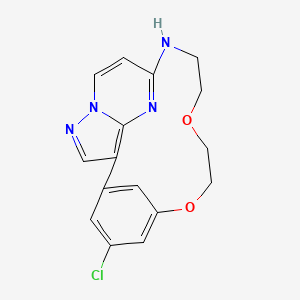

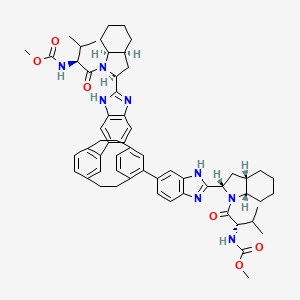
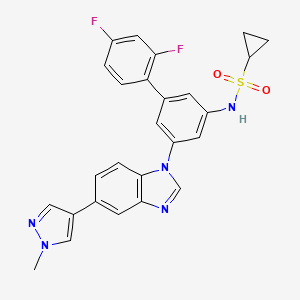
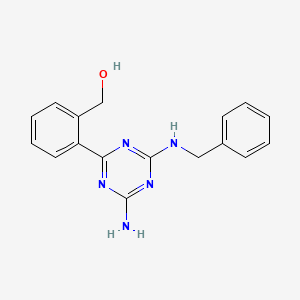
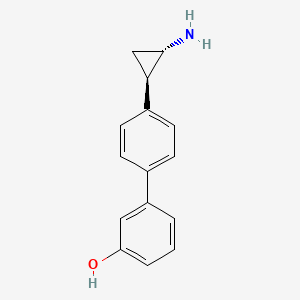
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
